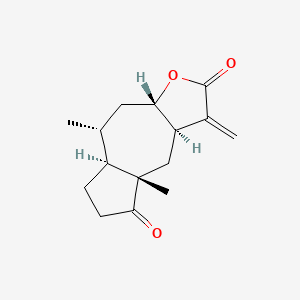
Graveolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Graveolide is a sesquiterpene lactone . It is a decahydroazuleno[6,5-b]furan-2,5-dione substituted by methyl groups at positions 4a and 8 and a methylidene group at position 3 . It has been isolated from the aerial parts of Inula hupehensis .
Molecular Structure Analysis
This compound has a molecular formula of C15H20O3 . Its average mass is 248.318 Da and its monoisotopic mass is 248.141251 Da . It has 5 defined stereocentres .Aplicaciones Científicas De Investigación
Mosquitocidal, Nematicidal, and Antifungal Activities : Graveolide, among other compounds isolated from Apium graveolens seeds, has been found to exhibit mosquitocidal, nematicidal, and antifungal activities. These compounds showed significant mortality rates against nematodes and mosquito larvae, as well as inhibitory effects on the growth of Candida species (Momin & Nair, 2001).
Cytotoxic and Antibacterial Properties : Inula graveolens, containing this compound, has demonstrated cytotoxic and antibacterial properties. This suggests potential applications in developing treatments against certain types of cancer and bacterial infections (Topçu et al., 1993).
Essential Oil Composition and Antimicrobial Activities : this compound was identified in the chemical composition of Ruta graveolens essential oils. These oils exhibited significant antimicrobial activities, indicating potential uses in managing microbial infections (Attia et al., 2018).
Chemotaxonomic Significance : The isolation of this compound from Cremanthodium brunneo-pilosum and its chemotaxonomic implications were studied. This has relevance for understanding plant relationships and evolutionary biology (He et al., 2015).
Biodegradation Enhancement : In a study investigating the enhancement of polycyclic aromatic hydrocarbons (PAHs) biodegradation, Apium graveolens (which contains this compound) was found to be effective. This suggests this compound's potential role in environmental remediation, particularly in PAH-contaminated soils (Yi & Crowley, 2007).
Synthetic Applications : Research has also focused on the stereoselective synthesis of this compound, indicating its significance in organic chemistry and potential applications in synthesizing complex molecules (Majetich et al., 1993).
Safety and Hazards
Propiedades
IUPAC Name |
(3aS,5R,5aS,8aS,9aR)-5,8a-dimethyl-1-methylidene-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,7-b]furan-2,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-8-6-12-10(9(2)14(17)18-12)7-15(3)11(8)4-5-13(15)16/h8,10-12H,2,4-7H2,1,3H3/t8-,10-,11+,12+,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKYPAZZUYXYTC-SCGWIAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CC3(C1CCC3=O)C)C(=C)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@H](C[C@]3([C@H]1CCC3=O)C)C(=C)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
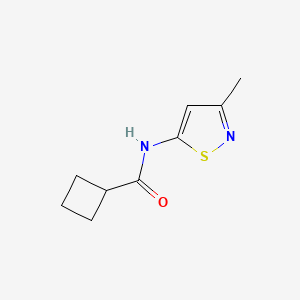



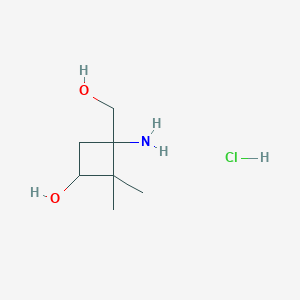
![6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2640995.png)
![4-Chloro-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2640997.png)
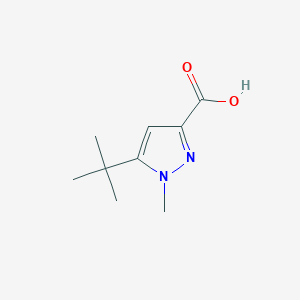

![5-(2-hydroxyphenyl)-3a-methyl-3,3a,4,6a-tetrahydropyrrolo[2,3-b]pyrrol-2(1H)-one](/img/structure/B2641002.png)
![10-(3,4-dichlorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine](/img/structure/B2641007.png)

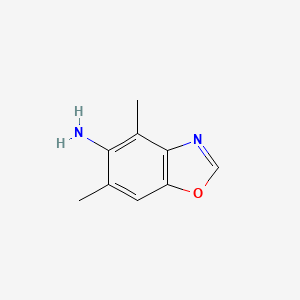
![3-cyclopropyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2641012.png)
